2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate
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Overview
Description
2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate is an organic compound with a complex structure that includes a benzenesulfonyl group, a prop-2-en-1-yl group, and an ethyl carbonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate typically involves the reaction of benzenesulfonyl chloride with an appropriate allylic alcohol under basic conditions to form the benzenesulfonylmethyl intermediate. This intermediate is then reacted with ethyl chloroformate to yield the final product. The reaction conditions often require the use of a base such as triethylamine and an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler hydrocarbons.
Substitution: The allylic position is reactive and can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce hydrocarbons with the removal of the sulfonyl group .
Scientific Research Applications
2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfonyl groups.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate involves its interaction with molecular targets such as enzymes. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, making the compound useful in medicinal chemistry for drug development .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(phenylsulfonyl)methyl]acrylate: Similar structure but with an acrylate group instead of a carbonate.
Benzenesulfonylmethyl derivatives: Various derivatives with different functional groups attached to the benzenesulfonylmethyl moiety.
Uniqueness
2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate is unique due to the combination of the benzenesulfonyl group with an allylic carbonate.
Properties
CAS No. |
117036-93-8 |
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Molecular Formula |
C13H16O5S |
Molecular Weight |
284.33 g/mol |
IUPAC Name |
2-(benzenesulfonylmethyl)prop-2-enyl ethyl carbonate |
InChI |
InChI=1S/C13H16O5S/c1-3-17-13(14)18-9-11(2)10-19(15,16)12-7-5-4-6-8-12/h4-8H,2-3,9-10H2,1H3 |
InChI Key |
PBCNRAXRWSXTOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OCC(=C)CS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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